(S)-6-羟基尼古丁

描述

(S)-6-Hydroxynicotine is a chemical compound that is derived from nicotine. It has been the subject of extensive scientific research due to its potential applications in the field of medicine.

科学研究应用

- Application : Researchers investigate its potential neuroprotective properties, particularly in conditions like Alzheimer’s disease and Parkinson’s disease. It may modulate neurotransmitter systems and protect neurons from oxidative stress .

- Application : (S)-6-Hydroxynicotine could serve as a lead compound for designing novel drugs targeting nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in various physiological processes, including cognition and addiction .

- Application : Researchers use (S)-6-Hydroxynicotine as a marker to detect nicotine exposure in biological samples (e.g., urine, blood, hair). Its presence indicates recent tobacco use or nicotine replacement therapy .

- Application : Researchers study the biodegradation pathways of (S)-6-Hydroxynicotine in soil and water. Microorganisms play a role in breaking down this compound, affecting its persistence and environmental impact .

- Application : (S)-6-Hydroxynicotine contributes to plant defense mechanisms. Researchers explore its role in deterring pests and interactions with other plant metabolites .

- Application : (S)-6-Hydroxynicotine serves as a potential biomarker for nicotine exposure. Researchers investigate its levels in different tissues and fluids to understand nicotine metabolism and individual variations .

Neuroscience and Neuroprotection

Pharmacology and Drug Development

Analytical Chemistry and Forensic Science

Environmental Chemistry and Biodegradation

Phytochemistry and Plant Defense Mechanisms

Metabolomics and Biomarker Discovery

作用机制

Target of Action

The primary targets of (S)-6-Hydroxynicotine are yet to be definitively identified. It is known that nicotine and its derivatives often interact with nicotinic acetylcholine receptors (nachrs), which play crucial roles in the nervous system . These receptors are involved in various physiological processes, including cognition, memory, pain, and control of heart rate .

Mode of Action

(S)-6-Hydroxynicotine, like other nicotine derivatives, is likely to bind to nAChRs, triggering a series of cellular responses . The binding of the compound to these receptors can lead to the opening of ion channels, allowing the flow of ions across the cell membrane. This ion movement can then trigger further cellular responses, including the activation of various intracellular signaling pathways .

Biochemical Pathways

For instance, the activation of these receptors can lead to the release of various neurotransmitters, influencing neuronal communication and potentially affecting processes such as learning and memory .

Pharmacokinetics

Nicotine is known to be rapidly absorbed and distributed throughout the body, and it is metabolized primarily in the liver . The bioavailability of (S)-6-Hydroxynicotine would likely be influenced by factors such as its chemical structure, the route of administration, and individual patient characteristics .

Result of Action

The molecular and cellular effects of (S)-6-Hydroxynicotine are likely to be diverse, given the wide range of processes influenced by nAChRs. These effects could potentially include changes in neuronal excitability, alterations in neurotransmitter release, and modulation of various cellular signaling pathways . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (S)-6-Hydroxynicotine. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets . Additionally, individual factors, such as genetic variations and the presence of other drugs, can influence the compound’s pharmacokinetics and pharmacodynamics .

属性

IUPAC Name |

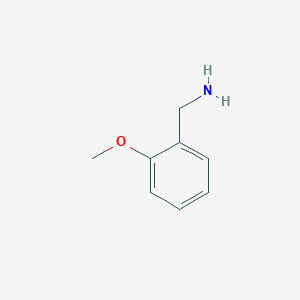

5-[(2S)-1-methylpyrrolidin-2-yl]-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h4-5,7,9H,2-3,6H2,1H3,(H,11,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRCOGLZUCICIV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331409 | |

| Record name | l-6-Hydroxynicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-Hydroxynicotine | |

CAS RN |

10516-09-3 | |

| Record name | l-6-Hydroxynicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Fluorophenoxy)methyl]piperidine](/img/structure/B130903.png)

![3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine](/img/structure/B130904.png)

![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B130905.png)

![benzyl (3S)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B130913.png)